(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Overview
Description
“(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate” is a type of carbamate compound . Carbamates are a category of organic compounds that are formally derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR and structure >N−C(=O)−O− .
Synthesis Analysis
The synthesis of carbamates involves several methods . One common method is the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of carbamates like “this compound” can be analyzed using various methods . Density functional theory can be used to optimize the ground-state geometry of the molecule .Chemical Reactions Analysis
Carbamates undergo various chemical reactions . For example, the reactivity of aromatic amines with CO2 is distinct from alkylamines .Physical And Chemical Properties Analysis
Carbamates have unique physical and chemical properties . For instance, while carbamic acids are unstable, many carbamate esters and salts are stable and well known . In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Key Intermediates : M. Chao, A. Hao, and Hui Wang (2009) describe a one-step synthesis process for a compound used in the synthesis of key intermediates for carbapenem, an antibiotic, demonstrating the compound's role in streamlining pharmaceutical synthesis processes (Chao, Hao, & Wang, 2009).
Barbier-Type Reactions : Z. R. Valiullina et al. (2018) investigated the use of zinc in Barbier-type reactions with (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate derivatives, leading to the formation of expected substitution products. This highlights its utility in facilitating complex organic reactions (Valiullina et al., 2018).
Building Block for Carbapenems : L. Khasanova et al. (2019) developed a new building block for the synthesis of carbapenems using a similar compound, emphasizing its role in creating diverse pharmaceutical agents (Khasanova et al., 2019).
Diastereoselective Synthesis : N. A. Braun et al. (1995) described diastereoselective synthesis of tricyclic compounds using related compounds, demonstrating its application in creating complex molecular structures (Braun et al., 1995).
Medicinal Chemistry Applications
Anti-Tubercular Activity : Urja D. Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, showing promising in vitro anti-tubercular activity, which indicates the potential of this compound derivatives in tuberculosis treatment (Nimbalkar et al., 2018).
Hydrogen Bond Analysis : U. Das et al. (2016) synthesized and analyzed the structure of two carbamate derivatives, including tert-butyl carbamate, examining their hydrogen-bond based interactions. This research underscores the importance of these compounds in understanding molecular interactions and designing new materials (Das et al., 2016).
Asymmetric Mannich Reaction : J. Yang, S. Pan, and B. List (2009) conducted a study on the synthesis of tert-Butyl carbamate by asymmetric Mannich reaction, providing insights into its application in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes or receptors .
Mode of Action
Carbamates are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
For instance, the metabolic pathways for carbamate degradation are orchestrated by enzymes primarily belonging to the hydrolase and oxidoreductase class .
Pharmacokinetics
Carbamates, in general, are known for their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
Carbamates are known to have various effects on biological properties and can lead to improvement in stability and pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carbamates . For instance, carbamates may induce deleterious effects on both biotic (micro and macro fauna and flora) and abiotic systems . Furthermore, some carbamates are classified as endocrine disrupting chemicals .
Safety and Hazards
Future Directions
The future directions of carbamate research involve the development of new synthesis strategies . For example, new methods for the direct conversion of low-concentration CO2 into carbamates are being explored . Additionally, there is interest in harnessing the intrinsic properties of carbohydrates to develop carbohydrate-containing therapeutics .
properties
IUPAC Name |
tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOFWOLQDJVOL-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127593 | |
Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102507-25-5 | |
Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102507-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.